molecular formula C10H11BrOZn B14870494 2-(3-Buten-1-oxy)phenylZinc bromide

2-(3-Buten-1-oxy)phenylZinc bromide

Cat. No.: B14870494
M. Wt: 292.5 g/mol
InChI Key: ZAVQTFWKNDGHGC-UHFFFAOYSA-M
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Description

2-(3-BUTEN-1-OXY)PHENYLZINC BROMIDE, 0.25 M in THF, is an organozinc compound used in various chemical reactions. It is a solution of this compound in tetrahydrofuran (THF), a common solvent in organic chemistry. This compound is particularly useful in organic synthesis due to its reactivity and stability in THF.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-buten-1-oxy)phenylzinc bromide typically involves the reaction of 2-(3-buten-1-oxy)bromobenzene with zinc in the presence of a catalyst. The reaction is carried out in THF under an inert atmosphere to prevent oxidation. The zinc reagent is often activated by a small amount of iodine or another halogen to enhance its reactivity.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, such as temperature and pressure, to ensure high yield and purity. The product is then purified and standardized to a concentration of 0.25 M in THF for commercial use .

Chemical Reactions Analysis

Types of Reactions

2-(3-BUTEN-1-OXY)PHENYLZINC BROMIDE undergoes various types of reactions, including:

    Substitution Reactions: It can participate in nucleophilic substitution reactions where the zinc-bromide bond is replaced by other nucleophiles.

    Coupling Reactions: It is commonly used in cross-coupling reactions, such as the Suzuki-Miyaura coupling, to form carbon-carbon bonds.

Common Reagents and Conditions

    Reagents: Common reagents include palladium catalysts for coupling reactions, and various nucleophiles for substitution reactions.

    Conditions: These reactions are typically carried out under inert atmospheres (e.g., nitrogen or argon) to prevent oxidation, and at controlled temperatures to optimize reaction rates and yields.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, in Suzuki-Miyaura coupling, the product is typically a biaryl compound .

Scientific Research Applications

2-(3-BUTEN-1-OXY)PHENYLZINC BROMIDE has a wide range of applications in scientific research:

    Chemistry: It is used in the synthesis of complex organic molecules, including pharmaceuticals and natural products.

    Biology: It can be used to modify biomolecules for studying biological processes.

    Medicine: It is involved in the synthesis of drug candidates and active pharmaceutical ingredients.

    Industry: It is used in the production of fine chemicals and materials

Mechanism of Action

The mechanism by which 2-(3-BUTEN-1-OXY)PHENYLZINC BROMIDE exerts its effects involves the formation of a reactive organozinc intermediate. This intermediate can undergo various transformations, such as transmetalation in coupling reactions, where the zinc atom is replaced by another metal (e.g., palladium) to form a new carbon-carbon bond. The molecular targets and pathways involved depend on the specific reaction and conditions used .

Comparison with Similar Compounds

Similar Compounds

    2-(1,3-Dioxolan-2-yl)ethylzinc bromide: Another organozinc compound used in similar types of reactions.

    Phenylzinc bromide: A simpler organozinc compound with similar reactivity but different substituents.

Uniqueness

2-(3-BUTEN-1-OXY)PHENYLZINC BROMIDE is unique due to the presence of the buten-1-oxy group, which provides additional reactivity and versatility in organic synthesis. This makes it particularly useful for creating complex molecules that require specific functional groups .

Properties

Molecular Formula

C10H11BrOZn

Molecular Weight

292.5 g/mol

IUPAC Name

bromozinc(1+);but-3-enoxybenzene

InChI

InChI=1S/C10H11O.BrH.Zn/c1-2-3-9-11-10-7-5-4-6-8-10;;/h2,4-7H,1,3,9H2;1H;/q-1;;+2/p-1

InChI Key

ZAVQTFWKNDGHGC-UHFFFAOYSA-M

Canonical SMILES

C=CCCOC1=CC=CC=[C-]1.[Zn+]Br

Origin of Product

United States

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